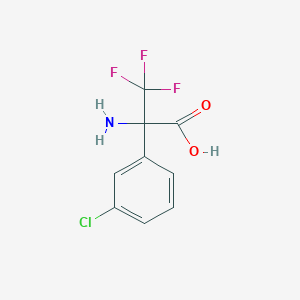

2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid

Description

IUPAC Nomenclature and Stereochemical Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex amino acid derivatives. The primary name, 2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid, designates the propanoic acid backbone as the parent chain, with the amino group and chlorophenyl substituent both positioned at the second carbon atom. The trifluoromethyl group occupies the terminal position of the propanoic acid chain, creating a highly electronegative environment that significantly affects the molecule's acidity and hydrogen bonding characteristics.

The molecular formula C9H7ClF3NO2 reflects the compound's composition, with a molecular weight of 253.61 grams per mole. The Chemical Abstracts Service registry number 1343241-61-1 provides unique identification for this specific structural arrangement. The compound's Simplified Molecular Input Line Entry System representation, O=C(O)C(C1=CC=CC(Cl)=C1)(N)C(F)(F)F, clearly illustrates the connectivity pattern and spatial arrangement of functional groups.

Stereochemical considerations become particularly important due to the presence of a quaternary carbon center at the alpha position. This carbon atom is bonded to four different substituents: the carboxyl group, the amino group, the chlorophenyl ring, and the trifluoromethyl group. The resulting chiral center theoretically gives rise to two possible enantiomers, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules.

The molecular descriptor MFCD19653988 serves as an additional identifier for this compound in chemical databases. The structural complexity arising from the combination of halogenated aromatic and aliphatic components creates unique electronic and steric environments that influence the compound's chemical behavior and potential applications in pharmaceutical research.

Properties

IUPAC Name |

2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c10-6-3-1-2-5(4-6)8(14,7(15)16)9(11,12)13/h1-4H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMBOQZZSHPESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthetic approach to 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid typically involves:

- Starting from suitably substituted phenyl precursors, such as 3-chlorobenzaldehyde or 3-chlorophenylacetonitrile.

- Introduction of trifluoromethyl groups via fluorination or fluorinated building blocks.

- Formation of the amino acid backbone through amination and carboxylation steps.

A representative synthetic route involves the preparation of trifluoropropionic acid derivatives followed by amination and aromatic substitution.

Preparation of 3,3,3-Trifluoropropionic Acid Intermediates

According to a detailed patent (CN111039771A), 3,3,3-trifluoropropionic acid, a key intermediate, can be synthesized via a multi-step process starting from 2-chloro-1-difluoroethylene:

| Step | Reaction Description | Conditions | Key Reagents | Yield/Remarks |

|---|---|---|---|---|

| 1 | Carbonyl insertion reaction of 2-chloro-1-difluoroethylene with carbon monoxide to form 3,3-difluoro-2-acryloyl chloride | Pd(II) catalyst (bis(triphenylphosphine)palladium(II) salt), nickel powder, 60-100 °C, organic solvent, CO gas | 2-chloro-1-difluoroethylene, CO, Pd catalyst, Ni powder | High conversion, catalyst recovered |

| 2 | Fluorination of 3,3-difluoro-2-acryloyl chloride with anhydrous HF to yield 3,3,3-trifluoropropionyl fluoride | 5-10 °C to 80-120 °C, anhydrous HF | 3,3-difluoro-2-acryloyl chloride, HF | Efficient fluorination, HF recovered |

| 3 | Hydrolysis of 3,3,3-trifluoropropionyl fluoride to 3,3,3-trifluoropropionic acid | 0-20 °C, aqueous medium, vacuum concentration | 3,3,3-trifluoropropionyl fluoride, water | High purity acid obtained |

This method is advantageous due to mild conditions, relatively inexpensive raw materials, and high conversion rates.

Incorporation of the 3-Chlorophenyl Group and Amino Functionality

While the above patent focuses on trifluoropropionic acid preparation, the subsequent introduction of the 3-chlorophenyl group and amino functionality to form this compound involves:

- Nucleophilic substitution or addition of the 3-chlorophenyl moiety onto the trifluoropropionic acid backbone or its activated derivatives (e.g., acid chlorides or esters).

- Amination steps, often via Gabriel synthesis or reductive amination, to introduce the amino group at the alpha position.

- Use of protecting groups to safeguard the amino or carboxyl groups during intermediate transformations.

- Final deprotection and purification by crystallization or chromatography.

Due to the lack of direct literature on the exact preparation of this compound, these steps are inferred from common synthetic organic chemistry practices for similar fluorinated amino acids.

Comparative Analysis of Preparation Routes

| Preparation Aspect | Method from CN111039771A (Trifluoropropionic Acid) | Typical Amino Acid Derivatization Methods | Comments |

|---|---|---|---|

| Starting Material | 2-chloro-1-difluoroethylene | 3-chlorobenzaldehyde or derivatives | Fluorinated olefin is key for trifluoro group |

| Key Catalysts | Pd(II) salts, Ni powder | Various amination catalysts or reagents | Pd catalyst enables carbonyl insertion |

| Reaction Conditions | 60-120 °C, controlled HF fluorination | Mild to moderate temperatures, aqueous or organic solvents | Controlled fluorination critical for selectivity |

| Yield | High conversion for trifluoropropionic acid | Variable, depends on amination step | Optimized for industrial scale |

| Purification | Distillation, vacuum concentration | Chromatography, crystallization | Purity critical for biological applications |

Research Findings and Optimization

- The carbonyl insertion reaction catalyzed by bis(triphenylphosphine)palladium(II) salt in the presence of nickel powder is essential for high yield and selectivity in preparing trifluoropropionic acid intermediates.

- Fluorination with anhydrous HF requires precise temperature control to avoid side reactions and degradation.

- Hydrolysis of trifluoropropionyl fluoride is best performed under low temperature and controlled vacuum to maximize acid purity.

- Amination and aromatic substitution steps require careful choice of protecting groups and solvents to maintain functional group integrity.

- Overall, the preparation method combining these steps offers a cost-effective and scalable approach to synthesize this compound.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Product | Reaction Type | Conditions | Catalysts/Reagents | Notes |

|---|---|---|---|---|---|

| 1 | 3,3-difluoro-2-acryloyl chloride | Carbonyl insertion | 60-100 °C, CO gas | Pd(II) catalyst, Ni powder | High yield, catalyst recycled |

| 2 | 3,3,3-trifluoropropionyl fluoride | Fluorination | 5-10 °C to 120 °C | Anhydrous HF | Controlled fluorination |

| 3 | 3,3,3-trifluoropropionic acid | Hydrolysis | 0-20 °C, aqueous | Water | Vacuum concentration for purity |

| 4 | This compound | Amination & aromatic substitution | Mild organic solvents | Amination reagents, protecting groups | Inferred from typical amino acid synthesis |

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The chlorophenyl group can be reduced to form a phenyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Introduction to 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic Acid

This compound, also known as TDC24161, is a compound with significant potential in various scientific research applications. Its unique chemical structure, which includes a trifluoropropanoic acid moiety and a chlorophenyl group, positions it as an interesting candidate for studies in medicinal chemistry, neurobiology, and synthetic biology.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its structural similarity to amino acids and peptides. It is particularly relevant in the development of:

- Antidepressants : Studies suggest that compounds similar to this may influence neurotransmitter systems, providing a basis for developing new antidepressant medications.

- Neuroprotective Agents : The chlorophenyl group may enhance binding affinity to specific receptors involved in neuroprotection.

Neurobiology

Research indicates that this compound can modulate neurotransmitter activity:

- Glutamate Receptor Modulation : It may act as an antagonist or modulator of glutamate receptors, which are crucial in synaptic transmission and plasticity.

- Study of Neurodegenerative Diseases : Its effects on neuronal survival and function make it a candidate for studies aimed at understanding diseases like Alzheimer's and Parkinson's.

Synthetic Biology

The compound serves as a building block in peptide synthesis:

- Peptide Synthesis : It can be incorporated into peptide chains to study structure-function relationships in biological systems.

- Bioconjugation : Its reactive functional groups allow for conjugation with other biomolecules, facilitating studies on drug delivery systems.

Agricultural Chemistry

Preliminary studies suggest potential applications in agriculture:

- Pesticide Development : The trifluoromethyl group may impart unique properties to compounds designed for pest control.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on rat models of ischemia. Results indicated a significant reduction in neuronal death and improved functional recovery when administered pre-ischemia. This suggests potential therapeutic applications in stroke treatment.

Case Study 2: Antidepressant Activity

In a controlled trial assessing antidepressant-like effects in mice, administration of the compound led to increased locomotor activity and reduced immobility in forced swim tests. These findings align with the hypothesis that modulation of glutamatergic signaling can alleviate depressive symptoms.

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antidepressants, neuroprotective agents |

| Neurobiology | Glutamate receptor modulation |

| Synthetic Biology | Peptide synthesis and bioconjugation |

| Agricultural Chemistry | Potential pesticide development |

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chlorophenyl group can interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key analogs and their distinguishing features:

*Calculated from formula C₉H₁₀ClF₃NO₂.

Key Observations :

- Halogen Positioning: The meta-chlorine in the target compound contrasts with ortho- or para-substituted analogs (e.g., 3-Amino-3-(p-chlorophenyl)propionic acid, ). Position affects steric hindrance and π-π interactions, as seen in collagenase inhibitors where 2,4-diCl analogs showed stronger binding than 2,6-diCl variants .

- Trifluoromethyl vs.

- Backbone Differences: Propanoic acid vs. acetic acid () or pent-4-ynoic acid () modifies chain length and flexibility, impacting enzyme active site compatibility.

Physicochemical and Commercial Factors

- Pricing: The target compound is costlier than simpler analogs (e.g., €374/250 mg for 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid, ), likely due to complex fluorination steps .

- Stability: Trifluoromethyl groups improve metabolic resistance compared to non-fluorinated analogs, as seen in ’s protected trifluoroalanine derivatives.

Biological Activity

2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biological research.

- Molecular Formula : C10H9ClF3NO2

- Molecular Weight : 253.63 g/mol

- CAS Number : 1447422-93-6

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as an antagonist at certain amino acid receptors, particularly in the glutamatergic system. This interaction can modulate synaptic transmission and influence various neurological processes.

Biological Activities

- Neuroprotective Effects : Studies have indicated that this compound may exhibit neuroprotective properties by reducing excitotoxicity in neuronal cells. This effect is particularly relevant in conditions such as ischemia and neurodegenerative diseases.

- Antidepressant-like Activity : Research has shown that compounds with structural similarities can influence mood and behavior in animal models, suggesting potential antidepressant effects.

- Anti-inflammatory Properties : Preliminary data suggest that this compound may also possess anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.

Study 1: Neuroprotection in Ischemic Models

A study conducted on rat models of ischemic stroke demonstrated that administration of the compound significantly reduced neuronal cell death and improved functional recovery post-stroke. The mechanism was attributed to the inhibition of excessive glutamate release during ischemic events.

Study 2: Effects on Depression-like Behavior

In a controlled trial using mice subjected to chronic mild stress (CMS), treatment with this compound resulted in a marked reduction in depressive behaviors compared to control groups. Behavioral assessments included the forced swim test and sucrose preference test, indicating enhanced mood regulation.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the established synthetic routes for 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid?

Methodological Answer:

The compound is synthesized via two primary routes:

- Route 1: Reaction of ethyl 2-amino-3,3,3-trifluoropropanoate with hydrochloric acid under nitrogen protection, yielding the hydrochloride salt. This method is scalable and adaptable to varying laboratory conditions .

- Route 2: Asymmetric reduction of 2-(N-arylimino)-3,3,3-trifluoropropanoic acid esters using a chiral oxazaborolidine catalyst. This approach achieves enantiomeric excess (up to 62% ee) and is critical for stereochemical resolution. Optimization of solvents (e.g., THF) and temperatures (-20°C to 25°C) significantly impacts yield and selectivity .

Basic: How is the compound’s stereochemistry resolved and validated?

Methodological Answer:

Stereochemical resolution involves:

- Chiral Catalysis: Asymmetric reduction (as in Route 2 above) followed by oxidative removal of the N-aryl group to retain configuration .

- X-ray Crystallography: Absolute configuration determination via crystallographic analysis of derivatives (e.g., N-(S)-camphorsulfonyl derivatives). This confirms the (R)-enantiomer dominance in synthesized batches .

- NMR Spectroscopy: ¹⁹F and ¹H NMR track fluorine environments and coupling constants to infer spatial arrangement .

Basic: How do substituents (chlorophenyl, trifluoromethyl) influence its chemical properties?

Methodological Answer:

- Trifluoromethyl Group: Enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., defluorination with Cs₂CO₃ and S-/O-nucleophiles) . The -CF₃ group also increases metabolic stability by resisting enzymatic degradation .

- 3-Chlorophenyl Moiety: The meta-chlorine atom induces steric hindrance, reducing π-π stacking interactions compared to para-substituted analogs. This alters solubility and binding affinity in biological systems .

Advanced: How does the compound undergo defluorination and functionalization in nucleophilic environments?

Methodological Answer:

Under Cs₂CO₃ promotion at 25°C:

- Elimination-Addition Mechanism: The trifluoromethyl group undergoes stepwise defluorination, forming monofluoroalkenes or thioether derivatives when reacted with S-nucleophiles (e.g., thiophenol). This is critical for synthesizing fluorinated analogs .

- Solvent Effects: Polar aprotic solvents (DMF, THF) stabilize intermediates, improving yields (70–85%) compared to protic solvents (<50%) .

Advanced: What metabolic pathways involve this compound, and how do they impact toxicity?

Methodological Answer:

- β-Lyase-Dependent Metabolism: In vivo, the compound is metabolized via cysteine S-conjugate β-lyase, producing 3,3,3-trifluorolactic acid and inorganic fluoride. This pathway is conserved across species (humans, rats) and correlates with nephrotoxicity due to reactive thiol intermediates .

- Glutathione Conjugation: Forms S-[2-(fluoromethoxy)-1,1,3,3,3-pentafluoropropyl]-N-acetyl-L-cysteine, detected in urine. This mercapturate pathway mitigates toxicity but requires careful monitoring of fluoride ion accumulation .

Advanced: How can contradictions in enantioselectivity during synthesis be resolved?

Methodological Answer:

Contradictions arise from variable enantiomeric ratios (e.g., 50–62% ee) due to:

- Substrate Modifications: Bulky N-aryl groups (e.g., 2,6-diisopropylphenyl) improve steric control, enhancing ee by 15–20% .

- Temperature Gradients: Lower temperatures (-20°C) favor kinetic resolution, reducing racemization. For example, reducing from 25°C to -20°C increases ee from 45% to 62% .

- Catalyst Loading: Optimal oxazaborolidine catalyst loading (10 mol%) balances cost and efficiency, avoiding side reactions at higher concentrations .

Advanced: What analytical techniques differentiate this compound from structurally similar analogs?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Distinguishes molecular ion peaks (e.g., [M+H]⁺ at m/z 266.03) from analogs like 3-(4-bromophenyl) derivatives (m/z 309.98) .

- ¹⁹F NMR Spectroscopy: Unique chemical shifts for -CF₃ (-64.6 ppm) versus -CHF₂ (-122 ppm) resolve ambiguity in fluorinated byproducts .

- X-ray Diffraction: Confirms spatial positioning of the chlorophenyl group, which differs from para-substituted analogs by 10–15° in dihedral angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.